molecular formula C11H13NO B11917341 (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 828926-47-2

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B11917341
CAS No.: 828926-47-2
M. Wt: 175.23 g/mol
InChI Key: HXDQILNCLPZNCB-LLVKDONJSA-N
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Description

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with a unique structure that includes an amino group and an aldehyde group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the reduction of a precursor compound followed by functional group transformations. One common method involves the reduction of a nitro-substituted tetrahydronaphthalene derivative to form the corresponding amine, which is then oxidized to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes and controlled oxidation reactions to ensure high yield and purity. The use of specific catalysts and reaction conditions is crucial to achieve the desired stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: A stereoisomer with different spatial arrangement of atoms.

    5-amino-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, leading to different reactivity and applications.

    2-naphthaldehyde: Lacks the tetrahydronaphthalene ring, resulting in different chemical properties.

Properties

CAS No.

828926-47-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(5R)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H13NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h4-7,11H,1-3,12H2/t11-/m1/s1

InChI Key

HXDQILNCLPZNCB-LLVKDONJSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)C=O)N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C=O)N

Origin of Product

United States

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